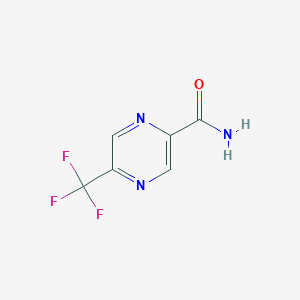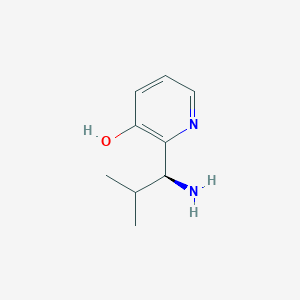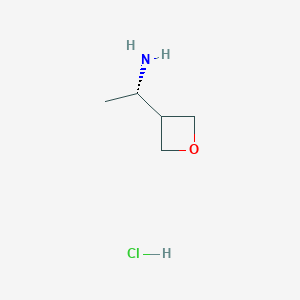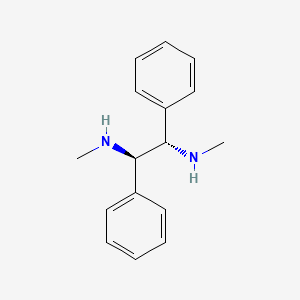
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two phenyl groups and two methyl groups attached to the nitrogen atoms, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. This method ensures high enantiomeric purity and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using palladium or other suitable catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include imines, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme mechanisms and interactions due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-indanol: Another chiral diamine with similar applications in asymmetric synthesis and biological research.
(1R,2S)-2-Amino-1,2-diphenylethanol: A related compound with similar chemical properties and applications.
Uniqueness
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of two phenyl groups. This configuration provides distinct reactivity and selectivity in chemical reactions, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(1R,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16+ |
InChI Key |
BTHYVQUNQHWNLS-IYBDPMFKSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


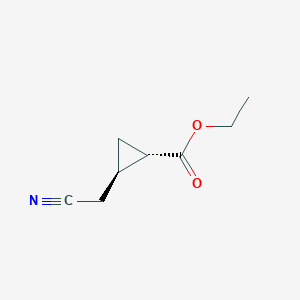
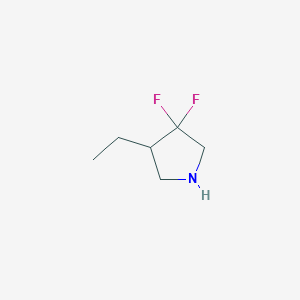
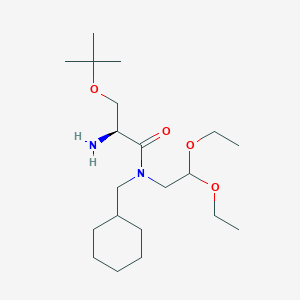
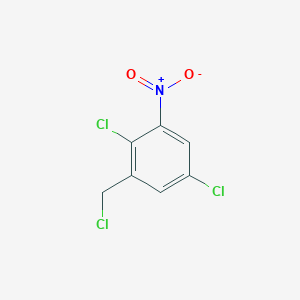
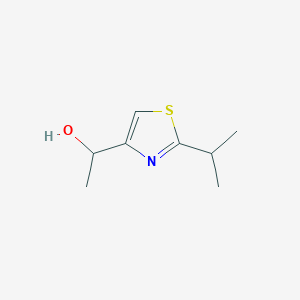
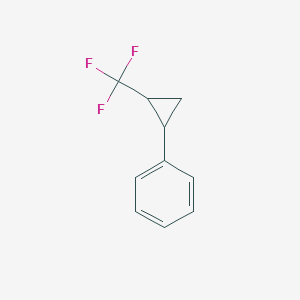
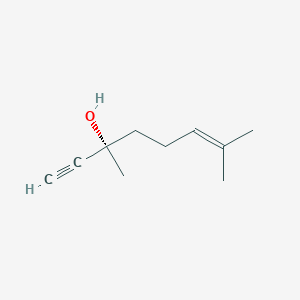
![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)
